Disperse Red 177

Description

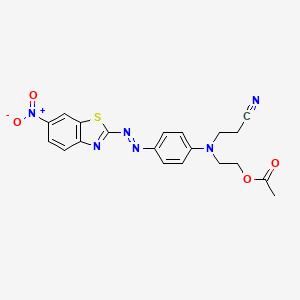

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBBVSUTSNSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071146 | |

| Record name | C.I. Disperse Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-69-7, 58051-98-2 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Disperse Red 177 CAS number 58051-98-2

An In-Depth Technical Guide to C.I. Disperse Red 177

CAS Number: 58051-98-2 C.I. Number: 11122

This technical guide provides a comprehensive overview of C.I. This compound, a monoazo dye belonging to the benzothiazole (B30560) heterocyclic class. The information is compiled for researchers, scientists, and professionals in drug development who may encounter this compound, primarily in the context of industrial chemistry, toxicology, or environmental science. While the compound is a widely used industrial colorant, publicly available data regarding its application in drug development or its interaction with specific biological signaling pathways is not available. Its primary relevance to this audience pertains to its chemical synthesis, analysis, and potential toxicological profile as an industrial chemical.

Chemical and Physical Properties

C.I. This compound is a synthetic organic compound characterized as a red powder or grain.[1] It is known for its high dyeing strength, bright color, and good fastness properties on synthetic fibers.[2] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Registry Number | 58051-98-2 | |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |

| Molecular Weight | 438.46 g/mol | [3] |

| Appearance | Red powder / Red grain | [1] |

| Density | 1.39 g/cm³ | [4][5] |

| Boiling Point | 665.8 °C at 760 mmHg | [4] |

| Flash Point | 356.4 °C | [4] |

| Solubility | Insoluble in water | [6][7] |

| Synonyms | C.I. 11122, Disperse Red FRL, Disperse Red FTS | [8] |

Synthesis Protocols

The manufacturing of C.I. This compound involves a classic azo coupling reaction. The general process is the diazotization of 6-Nitrobenzo[d]thiazol-2-amine, which is then coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[3] Two detailed experimental methods, the Phosphoric Acid method and the Sulfuric Acid method, are described below.

Experimental Protocol 1: Phosphoric Acid Method

This method is noted for producing a color that closely matches the standard absorption curve.[9]

-

Diazotization:

-

Add 400g of phosphoric acid to a 1000ml three-necked flask and heat to 60-65°C.[2][9]

-

Add 27g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.[9]

-

Cool the mixture to room temperature and add 50g of a cosolvent.[2]

-

Continue cooling to 0-5°C and slowly add 12g of sodium nitrite (B80452) over 1-2 hours. An antifoaming agent may be used.[2][9]

-

Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of sodium nitrite is present (tested with starch iodide paper).[9]

-

Destroy the excess sodium nitrite with aminosulfonic acid. The resulting diazonium salt solution is ready for coupling.[9]

-

-

Coupling:

-

In a separate 2000ml beaker, add 200ml of distilled water and 0.2g of a dispersant.[9]

-

Add 71g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline (B41778) and stir to ensure complete dispersion.[9]

-

Cool the mixture to 0°C using ice, then add 40g of hydrochloric acid.[2][9]

-

Slowly add the prepared diazonium salt solution over 1-1.5 hours, keeping the temperature between 0-5°C.[2][9]

-

Continue stirring at 0-5°C for 10 hours, maintaining a slight excess of the coupling component.[9]

-

Heat the mixture to 38°C, filter, wash the resulting solid with water until the pH is 7-8, and dry to obtain the crude dye.[9] The yield is approximately 82%.[9]

-

Experimental Protocol 2: Sulfuric Acid Method

This method produces a dye with a slightly bluer shade compared to the standard.[9]

-

Diazotization:

-

Add 196g of sulfuric acid to a 1000ml three-necked flask and heat to 60°C.[9]

-

Add 20g of 6-nitro-2-aminobenzothiazole and stir until dissolved.[9]

-

Cool to 40°C and slowly add 126g of water.[9]

-

Further cool to 0-5°C and add 42g of 40% nitrosulfuric acid over 1 hour.[9]

-

Maintain the temperature at 0-5°C for 3 hours.[9]

-

Destroy the excess nitrosulfuric acid with aminosulfonic acid.[9]

-

-

Coupling:

-

In a 2000ml beaker, combine 200ml of distilled water, 240g of hydrochloric acid, and 0.2g of dispersant.[9]

-

Add 50g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and disperse thoroughly.[9]

-

Cool to 0°C with ice and add the diazonium salt over 1-1.5 hours.[9]

-

Stir at 0-5°C for 10 hours.[9]

-

Adjust the pH to 1 with an alkali solution, heat to 60°C, filter, wash with water until the pH is 7-8, and dry. The yield is approximately 65%.[9]

-

Industrial Applications and Performance

The primary application of this compound is the dyeing and printing of polyester (B1180765) (PET) and its blended fabrics.[6][8][10] It is suitable for high-temperature, high-pressure exhaustion dyeing and thermosol dyeing methods, showing excellent performance, especially on ultrafine denier fibers.[2][9] It can also be used for dyeing and printing acetate (B1210297) and triacetate fabrics.[3]

The performance of a dye is often measured by its fastness to various conditions.

| Fastness Property | Rating (Scale) | Test Method (Example) | References |

| Light (Xenon Arc) | 4-5 to 5-6 (1-8) | ISO 105-B02 | [1][5][8] |

| Washing | 4-5 (1-5) | ISO 105-C03 | [1][5][8] |

| Sublimation | 4-5 to 5 (1-5) | ISO 105-P01 | [1][5][8] |

| Rubbing (Dry) | 4-5 (1-5) | ISO 105-X12 | [1] |

| Rubbing (Wet) | 4-5 (1-5) | ISO 105-X12 | [1] |

Analytical and Quality Control

Quality control for this compound typically involves ensuring its strength, shade, and purity meet specifications.

-

Spectrophotometry: UV-Visible spectrophotometry is used to measure the dye intensity and compare its coloristic properties against a standard.[9]

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC/MS), are standard methods for analyzing the purity of dyes and identifying any impurities or byproducts.[11]

-

Spectroscopy: While specific public data for this compound is limited, full characterization would involve Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.[12]

Toxicology and Relevance to Drug Development

For an audience in drug development, understanding a compound's toxicological profile is critical. However, specific, publicly accessible toxicological studies on C.I. This compound (CAS 58051-98-2) are scarce. It is crucial not to conflate data from other dyes, such as Disperse Red 1 or Disperse Red 17, as they are chemically distinct molecules.

-

General Azo Dye Concerns: Azo dyes as a class are noted for their potential to undergo reductive cleavage of the azo bond (-N=N-), which can release constituent aromatic amines.[13] Some aromatic amines are known carcinogens.[14] This is a primary toxicological concern for this class of compounds, relevant in metabolic studies, environmental fate, and occupational health.

-

Toxicity Data: No specific LD₅₀ or genotoxicity data for C.I. This compound was identified in the search results. General reviews indicate that many disperse dyes have low acute toxicity, but some can act as skin sensitizers or allergens upon contact.[13][15]

-

Relevance to Drug Development: There is no evidence in the provided literature to suggest that C.I. This compound is being investigated as a therapeutic agent or that it interacts with known drug signaling pathways. Its relevance to drug development professionals is more likely in the realm of safety and toxicology, for instance, if it were to be considered as an excipient (coloring agent) or if its metabolites or environmental presence were being studied. One source notes its use in wastewater treatment, where it breaks down into less toxic structures.[16]

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. This compound [chembk.com]

- 3. China Biggest this compound Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. CAS 58051-98-2 | C.I.this compound-Standard Group [std-fkm.com]

- 5. 58051-98-2|this compound C.I.this compound|Colorcom Group [colorcominternational.com]

- 6. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 7. chembk.com [chembk.com]

- 8. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 9. Page loading... [guidechem.com]

- 10. Disperse Red FRL-Tianjin Zhaobo Chemical Co.,Ltd. [zhaobochem.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sdc.org.uk [sdc.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. scialert.net [scialert.net]

- 16. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

Molecular formula and weight of Disperse Red 177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Disperse Red 177, a significant monoazo dye belonging to the benzothiazole (B30560) class. The information is curated for professionals in research and development.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C20H18N6O4S | [1][2][3][4][5] |

| Molecular Weight | 438.46 g/mol | [1][2][3][4][5] |

| CAS Number | 58051-98-2 | [1][2] |

| Appearance | Red powder | [6][7] |

| Solubility | Insoluble in water | [6][7] |

Synthesis Protocol

The synthesis of this compound is a two-stage process involving diazotization followed by a coupling reaction.[1][2] This method is a common pathway for producing azo dyes.

Experimental Methodology

1. Diazotization of 2-amino-6-nitrobenzothiazole:

-

Add 400g of phosphoric acid (H3PO4) to a diazotization reaction vessel.

-

Increase the temperature to 60-65 °C and add 2-amino-6-nitrobenzothiazole, stirring until it dissolves completely.

-

Cool the mixture to room temperature and add 50g of a cosolvent.

-

Continue cooling to 0-5 °C.

-

Slowly add 12g of sodium nitrite (B80452) (NaNO2) over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

Allow the reaction to proceed for an additional 3 hours at 0-5 °C.

-

Destroy any excess sodium nitrite. The resulting diazo solution is ready for the next step.[1]

2. Coupling Reaction:

-

In a separate coupling reaction flask, add 200g of water and 0.2g of a dispersant.

-

While stirring, add 71g of an acetic acid solution (50%) of N-cyanoethyl-N-acetoxyethyl aniline.

-

After ensuring full dispersion, add 40g of hydrochloric acid (HCl) and cool the mixture to 0 °C.

-

Add the previously prepared diazo solution dropwise over 1-1.5 hours, maintaining the temperature between 0-5 °C.

-

Continue the reaction for 10 hours at 0-5 °C.[1]

3. Product Isolation and Purification:

-

Raise the temperature of the reaction mixture to 38 °C.

-

Add a sufficient amount of water.

-

Filter the resulting precipitate.

-

Wash the collected solid with water.

-

Dry the product to obtain the final this compound.[1]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from starting materials to the final product.

Caption: Synthesis Workflow of this compound

References

- 1. This compound [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 58051-98-2 [chemicalbook.com]

- 7. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

An In-depth Technical Guide to the Synthesis of Disperse Red 177

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) class, is a significant colorant primarily utilized in the high-temperature, high-pressure dyeing of polyester (B1180765) fabrics.[1][2] Its commendable dyeing strength, vibrant color, and good fastness properties make it a subject of interest.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways of this compound (C.I. 11122), detailing the underlying chemical reactions, experimental protocols, and quantitative data. The synthesis fundamentally involves the diazotization of 6-nitro-2-aminobenzothiazole followed by a coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[3][4] Two prominent methods, the Sulfuric Acid method and the Phosphoric Acid method, are presented herein.

Chemical Profile

| Property | Value |

| Chemical Name | N-(2-acetoxyethyl)-N-(2-cyanoethyl)-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline |

| C.I. Name | This compound |

| CAS Number | 58051-98-2[3] |

| Molecular Formula | C₂₀H₁₈N₆O₄S[3] |

| Molecular Weight | 438.46 g/mol [3] |

| Molecular Structure | Single azo class[3] |

Synthesis Pathways

The synthesis of this compound is a two-stage process:

-

Diazotization: Conversion of the primary aromatic amine, 6-nitro-2-aminobenzothiazole, into a diazonium salt.

-

Coupling: Reaction of the diazonium salt with the coupling component, N-cyanoethyl-N-acetyloxyethyl aniline, to form the final azo dye.

Two primary methods have been established for the diazotization step, differing in the acidic medium used: the Sulfuric Acid Method and the Phosphoric Acid Method.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Protocols

Sulfuric Acid Method

This method utilizes sulfuric acid as the medium for the diazotization of 6-nitro-2-aminobenzothiazole.[1]

3.1.1. Diazotization of 6-nitro-2-aminobenzothiazole

-

To a 1000 ml three-necked flask equipped with a stirrer, add 196 g of sulfuric acid.

-

Heat the sulfuric acid to 60°C.

-

Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

-

Cool the mixture to 40°C and slowly add 126 g of water.

-

Further cool the reaction mixture to 0-5°C.

-

Slowly add 42 g of 40% nitrosulfuric acid over a period of 1 hour, maintaining the temperature between 0-5°C.

-

Continue stirring at 0-5°C for 3 hours. Monitor the reaction for excess nitrosulfuric acid using starch iodide paper.

-

Once the diazotization is complete, add aminosulfonic acid to destroy the excess nitrosulfuric acid.

3.1.2. Coupling Reaction

-

In a separate 2000 ml beaker with a stirrer, add 200 ml of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

-

Stir the mixture and add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline, ensuring complete dispersion.

-

Cool the coupling component mixture to 0°C using an ice bath.

-

Slowly add the prepared diazonium salt to the coupling component mixture over 1-1.5 hours.

-

Maintain the reaction temperature at 0-5°C and continue stirring for 10 hours. The endpoint can be determined using a permeation ring, ensuring a slight excess of the coupling component.

-

Adjust the pH to 1 using an alkali solution.

-

Heat the mixture to 60°C and filter to collect the crude dye.

-

Wash the filter cake with water until the pH is between 7 and 8.

-

Dry the product to obtain the final this compound dye.

Phosphoric Acid Method

This method employs phosphoric acid for the diazotization step.[1][2]

3.2.1. Diazotization of 6-nitro-2-aminobenzothiazole

-

In a 1000 ml three-necked flask with a stirrer, add 400 g of phosphoric acid.

-

Heat the acid to 60-65°C.

-

Add 27 g of 6-nitro-2-aminobenzothiazole and stir until fully dissolved.

-

Cool the mixture to room temperature and add 50 g of a suitable solvent.

-

Continue cooling to 0-5°C.

-

Over a period of 1-24 hours, add 12 g of sodium nitrite (B80452). An anti-foaming agent can be added to control foaming.

-

Maintain the reaction at 0-5°C for 3 hours after the addition of sodium nitrite is complete. Check for excess sodium nitrite with starch iodide paper.

-

Add aminosulfonic acid to quench the excess sodium nitrite.

3.2.2. Coupling Reaction

-

In a 2000 ml beaker with a stirrer, add 200 ml of distilled water and 0.2 g of a dispersant.

-

While stirring, add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.

-

Cool the mixture to 0°C with ice and then add 40 g of hydrochloric acid.

-

Slowly add the diazonium salt solution over 1-1.5 hours.

-

Continue stirring at 0-5°C for 10 hours.

-

Heat the mixture to 38°C and filter.

-

Wash and dry the product to obtain this compound.

Quantitative Data Summary

| Parameter | Sulfuric Acid Method | Phosphoric Acid Method |

| Starting Material (6-nitro-2-aminobenzothiazole) | 20 g | 27 g |

| Diazotizing Agent | 42 g of 40% Nitrosulfuric Acid | 12 g of Sodium Nitrite |

| Coupling Component (50% acetic acid solution) | 50 g | 71 g |

| Yield of Crude Dye | 28 g (65%) | Not explicitly stated |

| Dye Intensity | ~800% | Not explicitly stated |

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process in dye chemistry, primarily relying on the diazotization of 6-nitro-2-aminobenzothiazole and its subsequent coupling with N-cyanoethyl-N-acetyloxyethyl aniline. Both the Sulfuric Acid and Phosphoric Acid methods yield the desired product, with the choice of method potentially influencing factors such as reaction control, yield, and final product characteristics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further investigation of this commercially important disperse dye. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity.

References

Spectroscopic Analysis of Disperse Red 177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Red 177

This compound (C.I. 11122) is a synthetic dye valued for its red hue and application in high-temperature dyeing processes.[1] Its insolubility in water is a key characteristic of disperse dyes, necessitating specific preparation methods for spectroscopic analysis.[2] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 11122 | [2] |

| CAS Number | 58051-98-2 | [2] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |

| Molecular Weight | 438.46 g/mol | [2] |

| Appearance | Red powder/grain | [3] |

| Solubility | Insoluble in water | [2] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and determining its concentration in a solution. The analysis of this compound would involve identifying its maximum absorption wavelength (λmax) and its molar absorptivity.

UV-Vis Spectroscopic Data

Specific experimental UV-Vis data for this compound, such as its λmax and molar absorptivity, are not widely reported in publicly accessible literature. A comprehensive analysis would yield the data presented in Table 2.

Table 2: Representative UV-Vis Spectroscopic Data for this compound

| Parameter | Solvent | Value |

| λmax (nm) | Data not available | |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data not available |

Experimental Protocol for UV-Vis Spectroscopy

The following is a general protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like this compound.

-

Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as acetone, dimethylformamide (DMF), or a mixture of solvents.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument using this blank.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Determine the λmax from the absorption spectrum of one of the standard solutions.

-

Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for the complete structural characterization of this compound.

NMR Spectroscopic Data

As of the latest literature review, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available.[4] A full NMR analysis would provide the chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton and carbon atom in the molecule, as represented in Tables 3 and 4.

Table 3: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 4: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining the NMR spectra of an organic dye such as this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve this compound, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of the dye in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 15-25 mg in the same volume of solvent is recommended.

-

Ensure the dye is fully dissolved. Gentle vortexing or sonication may be required.

-

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. This typically involves a short acquisition time.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Experimental Workflow and Visualization

The general workflow for the spectroscopic characterization of a disperse dye involves a series of sequential steps from sample preparation to final data analysis and interpretation. This process is visualized in the following diagram.

Caption: General workflow for spectroscopic analysis of a disperse dye.

Conclusion

This technical guide has detailed the known properties of this compound and provided standardized protocols for its characterization by UV-Vis and NMR spectroscopy. While specific, publicly available spectroscopic data for this compound remains elusive, the outlined methodologies offer a robust framework for researchers to generate this data. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis. Future research should aim to publish the complete spectroscopic profile of this compound to create a more comprehensive reference for the scientific community.

References

A Technical Guide to the Physical and Chemical Properties of C.I. Disperse Red 177

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) class, is a synthetic colorant primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for a scientific audience. The document summarizes key quantitative data, outlines experimental protocols for property determination, and includes a visualization of its chemical synthesis workflow. While the toxicological profile of azo dyes is of interest, it is important to note that, based on current scientific literature, this compound has not been investigated for applications in drug development, and there is no information regarding its interaction with specific biological signaling pathways.

Chemical Identity and Structure

This compound is chemically identified as 2-[(2-cyanoethyl){4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate.[4] Its structure is characterized by a benzothiazole ring system linked via an azo group to an N-substituted aniline (B41778) derivative.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 58051-98-2[1][3] |

| C.I. Number | 11122[1] |

| Molecular Formula | C₂₀H₁₈N₆O₄S[1][3] |

| Synonyms | Disperse Red FRL, Disperse Red FTS, 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole[3][5] |

Physicochemical Properties

This compound exists as a red powder or grain and is non-ionic in nature.[1][5] Its low water solubility is a key characteristic of disperse dyes, making them suitable for dyeing hydrophobic fibers like polyester.[3][6][7]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 438.46 g/mol [1][3] |

| Appearance | Red powder/grain[1][5] |

| Melting Point | Not available |

| Boiling Point | 665.8 °C (predicted)[8] |

| Density | 1.39 g/cm³ (predicted) |

| Flash Point | 356.4 °C (predicted)[8] |

| Solubility | Insoluble in water.[2][3][7] Soluble in organic solvents such as ethanol (B145695) and acetone. A study on the precipitation of Pigment Red 177 (a related compound) used dimethyl sulfoxide (B87167) (DMSO) as a solvent.[9] |

| pKa | 1.16 ± 0.50 (Predicted) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][4][10]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via diazotization and azo coupling.

Methodology:

-

Diazotization: 2-amino-6-nitrobenzothiazole is dissolved in a strong acid, such as phosphoric acid or sulfuric acid, and cooled to 0-5 °C.[4][10] A solution of sodium nitrite is then slowly added to form the diazonium salt. The reaction is maintained at a low temperature to ensure the stability of the diazonium salt.

-

Azo Coupling: The diazonium salt solution is then added to a solution of the coupling component, N-cyanoethyl-N-acetoxyethyl aniline, also cooled to 0-5 °C.[4][10] The coupling reaction results in the formation of the crude this compound dye.

-

Purification: The crude product is isolated by filtration, washed with water to remove impurities, and then dried to yield the final product.[4]

Determination of Melting Point

A general method for determining the melting point of a solid organic compound, such as a disperse dye, involves using a melting point apparatus.

Methodology:

-

A small, dry sample of the powdered dye is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure substance.[11]

UV-Visible Spectroscopy

UV-Visible spectroscopy is a standard technique to characterize the absorption properties of dyes.

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or DMSO) at a known concentration.[12]

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 250-700 nm) using a spectrophotometer.[12]

-

A blank containing only the solvent is used for baseline correction.[13][14]

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Toxicological Profile

The toxicological properties of azo dyes are a subject of ongoing research due to their widespread use. Some azo dyes have been shown to be mutagenic and carcinogenic, often due to the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines.[15][16]

While specific toxicological data for this compound is limited, studies on other disperse dyes have indicated potential for skin sensitization and cytotoxicity. For instance, Disperse Red 1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells.[17] It is important to handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid skin contact and inhalation.

Applications and Relevance to Drug Development

The primary application of this compound is in the dyeing of synthetic fibers, particularly polyester, due to its insolubility in water and affinity for hydrophobic materials.[2][4][7]

A comprehensive search of the scientific literature did not reveal any studies on the use of this compound in drug development, drug delivery, or as a pharmacological agent. While some azo compounds have been investigated for their biological activities, including antibacterial and anticancer properties, there is no evidence to suggest that this compound is a candidate for such applications.[18][19][20] Consequently, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a well-characterized monoazo dye with established physical and chemical properties that make it suitable for its primary application in the textile industry. This guide has provided a summary of its key characteristics and the experimental methods used for their determination. For professionals in research and drug development, it is crucial to recognize that while the broader class of azo compounds has some members with biological activity, this compound itself has not been a subject of investigation in a pharmacological context. Future research could explore the toxicological profile of this specific dye in more detail to better understand its potential environmental and health impacts.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chembk.com [chembk.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. scialert.net [scialert.net]

- 7. C.I. This compound press cake [chembk.com]

- 8. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 13. analysis.rs [analysis.rs]

- 14. azom.com [azom.com]

- 15. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. psiberg.com [psiberg.com]

Solubility of Disperse Red 177 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Red 177

This compound is a red, powdered dye primarily used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and its blends.[1] Chemically, it belongs to the single azo class of dyes. Like other disperse dyes, it is characterized by its low water solubility, which is a key factor in its application for coloring hydrophobic fibers.[1]

Solubility Data

A comprehensive review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. General observations from studies on similar monoazo disperse dyes suggest the following qualitative solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | General Solubility |

| Water | Insoluble[1] |

| Acetone | Generally Soluble |

| Ethanol | Moderately Soluble |

| Methanol | Moderately Soluble |

| Chloroform | Generally Soluble |

| n-Hexane | Insoluble |

| Benzene | Insoluble |

Note: This table represents general solubility trends for monoazo disperse dyes and is intended for guidance. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a specific solvent, based on the widely used saturation shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment

-

This compound (analytical standard)

-

Solvent of choice (e.g., acetone, ethanol, methanol)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a volumetric flask containing the chosen solvent. This ensures that a saturated solution is formed.

-

Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved.

-

-

Sample Filtration:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a dilute solution across the UV-Vis spectrum.

-

Measure the absorbance of the standard solutions at the determined λmax to create a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermochromic Properties of Benzothiazole Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic properties of benzothiazole (B30560) azo dyes, focusing on their synthesis, underlying mechanisms, and the experimental protocols used for their characterization. While direct quantitative data on the thermochromism of a wide range of these specific dyes is emerging, this document consolidates the current understanding and provides a framework for future research and development.

Introduction to Benzothiazole Azo Dyes

Benzothiazole azo dyes are a class of synthetic organic compounds characterized by the presence of both a benzothiazole ring system and an azo group (-N=N-). This unique combination of moieties imparts these molecules with interesting photophysical properties, including solvatochromism, photochromism, and thermochromism.[1][2] The benzothiazole nucleus acts as an effective electron-accepting group, and when coupled with various electron-donating groups through the azo linkage, it creates a push-pull electronic system. This electronic structure is highly sensitive to external stimuli such as solvent polarity, light, and temperature, leading to observable changes in their color.

The thermochromic behavior of these dyes, a reversible change in color with temperature, is of particular interest for a variety of applications, including temperature sensors, smart textiles, and in the biomedical field for diagnostics and drug delivery systems.

Synthesis of Benzothiazole Azo Dyes

The synthesis of benzothiazole azo dyes typically follows a conventional diazotization-coupling reaction. The general procedure involves the diazotization of a substituted 2-aminobenzothiazole (B30445) derivative, followed by coupling with a suitable coupling agent, such as a phenol (B47542), naphthol, or an active methylene (B1212753) compound.

General Synthesis Protocol

A two-step process is commonly employed for the synthesis of these dyes:

Step 1: Diazotization of 2-Aminobenzothiazole Derivatives

-

Dissolve the substituted 2-aminobenzothiazole in a mixture of a strong acid, such as hydrochloric acid or a mixture of acetic and propionic acid.[1]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a cold aqueous solution of sodium nitrite (B80452) dropwise to the cooled 2-aminobenzothiazole solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specific period (e.g., 30 minutes to 2 hours) at 0-5 °C to ensure the complete formation of the diazonium salt.[1]

Step 2: Azo Coupling Reaction

-

Dissolve the coupling component (e.g., a substituted phenol or naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) and cool it to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Maintain the temperature below 5 °C and the alkaline pH of the reaction mixture during the addition.

-

Continue stirring the reaction mixture in the ice bath for a few hours to ensure the completion of the coupling reaction.

-

The precipitated azo dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of benzothiazole azo dyes.

Thermochromic Properties and Underlying Mechanism

The thermochromism in benzothiazole azo dyes, particularly those containing a hydroxyl group ortho to the azo linkage, is predominantly attributed to a temperature-induced shift in the azo-hydrazone tautomeric equilibrium.

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a form of proton tautomerism where the proton can be located on either the nitrogen atom of the azo group (azo form) or the oxygen atom of the hydroxyl group, forming a hydrazone structure. These two tautomers have distinct electronic configurations and, consequently, different absorption spectra, leading to different colors.

-

Azo form: Typically absorbs at shorter wavelengths (e.g., yellow to orange).

-

Hydrazone form: Generally absorbs at longer wavelengths (e.g., orange to red or even violet) due to a more extended conjugated system.

The equilibrium between these two forms can be influenced by various factors, including solvent polarity, pH, and, most importantly for thermochromism, temperature.

Temperature-Induced Tautomeric Shift

In many thermochromic azo dyes, an increase in temperature can shift the equilibrium from the more stable, lower-energy tautomer at lower temperatures to the higher-energy tautomer. If the two tautomers have different colors, this shift results in a visible color change. For many hydroxy-substituted benzothiazole azo dyes, the hydrazone form is often more stable at lower temperatures due to the formation of an intramolecular hydrogen bond. As the temperature increases, the increased thermal energy can overcome the energy barrier for proton transfer, shifting the equilibrium towards the azo form.

Signaling Pathway for Thermochromism

Caption: Mechanism of thermochromism via azo-hydrazone tautomerism.

Experimental Protocols for Characterization

Synthesis and Purification

The synthesis of benzothiazole azo dyes should be carried out following the general protocol described in Section 2. The purity of the synthesized dyes is crucial for accurate characterization of their thermochromic properties. Purification is typically achieved by recrystallization from appropriate solvents, and the purity can be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods.

Spectroscopic Characterization

The synthesized dyes should be characterized by various spectroscopic techniques to confirm their chemical structure.

| Technique | Purpose |

| FT-IR Spectroscopy | To identify the presence of key functional groups such as -N=N- (azo), C=N (benzothiazole), O-H, and C-H bonds. |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed molecular structure and confirm the position of substituents. |

| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula of the synthesized dye. |

| UV-Visible Spectroscopy | To determine the absorption maxima (λmax) of the dye in different solvents and at various temperatures. |

Measurement of Thermochromic Properties

The thermochromic properties of the benzothiazole azo dyes in solution can be investigated using a UV-Visible spectrophotometer equipped with a temperature-controlled cuvette holder.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol, DMF, or toluene) with a concentration that gives an absorbance value between 0.5 and 1.5 at its λmax.

-

Instrument Setup:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Equip the spectrophotometer with a Peltier or water-bath-based temperature controller for the cuvette holder.

-

Use a sealed quartz cuvette to prevent solvent evaporation at higher temperatures.

-

-

Data Acquisition:

-

Set the desired temperature range for the experiment (e.g., 20 °C to 80 °C).

-

Allow the sample to equilibrate at each temperature for a few minutes before recording the spectrum.

-

Record the UV-Visible absorption spectrum of the dye solution at regular temperature intervals (e.g., every 5 or 10 °C).

-

Record the spectra during both heating and cooling cycles to check for the reversibility of the thermochromic effect.

-

-

Data Analysis:

-

Plot the absorption spectra at different temperatures on the same graph to visualize the changes in the absorption bands.

-

Determine the λmax at each temperature and plot λmax versus temperature.

-

Identify the isosbestic point(s), which indicate the presence of a two-species equilibrium (e.g., azo and hydrazone tautomers).

-

The transition temperature can be determined as the temperature at which the concentrations of the two tautomers are equal, often corresponding to the midpoint of the change in absorbance at a specific wavelength.

-

Experimental Workflow for Thermochromism Measurement

Caption: Workflow for measuring thermochromic properties in solution.

Quantitative Data Presentation

Synthesis and Characterization Data for Representative Benzothiazole Azo Dyes

| Dye ID | Substituent on Benzothiazole | Coupling Component | Yield (%) | m.p. (°C) | λmax (nm) in Ethanol |

| BTA-1 | H | 2-Naphthol | 85 | 210-212 | 480 |

| BTA-2 | 6-NO₂ | 2-Naphthol | 78 | 245-247 | 510 |

| BTA-3 | 6-OCH₃ | 2-Naphthol | 82 | 198-200 | 470 |

| BTA-4 | H | Phenol | 80 | 180-182 | 430 |

Illustrative Thermochromic Data for a Hypothetical Benzothiazole Azo Dye (BTA-X) in Ethanol

| Temperature (°C) | Observed Color | λmax (nm) of Hydrazone Form | λmax (nm) of Azo Form |

| 20 | Red | 520 | - |

| 30 | Red-Orange | 518 | 450 (shoulder) |

| 40 | Orange | 515 | 450 |

| 50 | Orange-Yellow | 510 | 452 |

| 60 | Yellow | - | 455 |

| 70 | Yellow | - | 455 |

| 80 | Yellow | - | 455 |

Note: This data is hypothetical and serves as an example for data presentation.

Conclusion and Future Perspectives

Benzothiazole azo dyes represent a promising class of thermochromic materials. The underlying mechanism for their color change with temperature is primarily attributed to the azo-hydrazone tautomerism. While the synthesis and general characterization of these dyes are well-established, there is a need for more systematic studies to quantify their thermochromic properties. Future research should focus on:

-

Synthesizing a broader range of benzothiazole azo dyes with various electron-donating and -withdrawing substituents to tune their thermochromic transition temperatures and colors.

-

Conducting detailed temperature-dependent UV-Visible spectroscopic studies to generate comprehensive quantitative data on their thermochromic behavior.

-

Utilizing advanced computational methods to model the azo-hydrazone tautomerism and predict the thermochromic properties of new dye structures.

-

Exploring the applications of these thermochromic dyes in areas such as smart materials, sensors, and biomedical devices.

This technical guide provides a foundational understanding for researchers and professionals to advance the study and application of these fascinating and functional molecules.

References

An In-Depth Technical Guide to the Mechanism of Action of Disperse Red 177 in Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) class, is a significant colorant for hydrophobic fibers, particularly polyester (B1180765). Its efficacy in dyeing is governed by a complex interplay of physical and chemical principles, including its low aqueous solubility and affinity for synthetic polymers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the dyeing of polyester fibers, detailing the theoretical framework, key influencing factors, and relevant experimental protocols. Due to a lack of extensive published research specifically quantifying the kinetic and thermodynamic parameters of this compound on polyester, this guide will also draw upon data from structurally similar disperse dyes to illustrate these principles, with clear indications of when this is the case.

Core Dyeing Mechanism: A Solid Solution Model

The dyeing of polyester with this compound is best described by the solid solution model. This theory posits that the dye, in its molecularly dispersed form, transfers from the aqueous dyebath into the amorphous regions of the polyester fiber, where it forms a solid solution.[1][2] The process is not one of chemical reaction but rather of diffusion and intermolecular attraction.

The overall mechanism can be broken down into four key stages:

-

Dispersion in the Dyebath: Due to its low water solubility, this compound is finely milled and applied as an aqueous dispersion with the aid of dispersing agents.[3][4] These agents prevent dye aggregation and maintain a stable, fine particle size in the dyebath.

-

Adsorption onto the Fiber Surface: A small fraction of the dispersed dye dissolves in the water and these individual dye molecules are then adsorbed onto the surface of the polyester fiber.

-

Diffusion into the Fiber: Driven by a concentration gradient and facilitated by high temperatures, the adsorbed dye molecules diffuse from the surface into the amorphous regions of the polymer matrix. This is the rate-determining step in the dyeing process.[1]

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and hydrogen bonds, forming a stable solid solution.

Key Factors Influencing the Dyeing Process

The efficiency and outcome of dyeing polyester with this compound are critically dependent on several process parameters:

Temperature

Temperature is the most crucial factor in the disperse dyeing of polyester. The glass transition temperature (Tg) of polyester is approximately 80-100°C. Below this temperature, the polymer chains are tightly packed, and dye diffusion is negligible. Dyeing is typically carried out at high temperatures, usually between 120°C and 130°C, under pressure.[1][4] This high temperature provides the dye molecules with sufficient kinetic energy and, more importantly, increases the segmental mobility of the polyester chains, creating transient voids that allow the dye molecules to diffuse into the fiber structure.[5]

pH

The dyeing of polyester with disperse dyes is generally carried out under acidic conditions, typically at a pH of 4.5 to 5.5.[4] This acidic environment is necessary to prevent the alkaline hydrolysis of the ester groups in the polyester fiber and also to ensure the stability of many disperse dyes, which can be sensitive to alkaline conditions at high temperatures.

Auxiliaries

-

Dispersing Agents: These are essential for maintaining the dye in a fine, stable dispersion in the dyebath and preventing agglomeration, which can lead to unlevel dyeing and specking.[3]

-

Carriers: These are organic compounds that act as swelling agents for the polyester fiber, effectively lowering its glass transition temperature.[5] This allows for dyeing to be carried out at lower temperatures (around 100°C) and at atmospheric pressure. However, their use is often limited due to environmental and safety concerns.

Quantitative Data

Table 1: Illustrative Kinetic Data for Disperse Dyeing of Polyester (Example: Disperse Red 167)

| Temperature (°C) | Pseudo-Second-Order Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Intra-Particle Diffusion Rate Constant (kᵢd) (mg g⁻¹ min⁻⁰·⁵) |

| 75 | 0.0012 | 0.089 |

| 85 | 0.0025 | 0.152 |

| 95 | 0.0048 | 0.268 |

| 105 | 0.0091 | 0.451 |

Source: Adapted from a study on Disperse Red 167 by El-Gabry, L., et al. Note: This data is not for this compound.

Table 2: Illustrative Thermodynamic Parameters for Disperse Dyeing of Polyester (Example: Disperse Red 167)

| Parameter | Value |

| Activation Energy (Ea) (kJ mol⁻¹) | 85.2 |

| Enthalpy Change (ΔH°) (kJ mol⁻¹) | 28.7 (Endothermic) |

| Entropy Change (ΔS°) (J mol⁻¹ K⁻¹) | 125.4 |

| Gibbs Free Energy Change (ΔG°) at 298K (kJ mol⁻¹) | -8.7 (Spontaneous) |

Source: Adapted from a study on Disperse Red 167 by El-Gabry, L., et al. Note: This data is not for this compound.

Table 3: Fastness Properties of this compound on Polyester

| Fastness Test | Rating (ISO Standards) |

| Light Fastness | 5-6 |

| Washing Fastness (Polyester) | 4-5 |

| Washing Fastness (Cotton) | 5 |

| Sublimation Fastness | 5 |

Source: Manufacturer's technical data.[6][7]

Experimental Protocols

The following are generalized experimental protocols for investigating the dyeing mechanism of a disperse dye like this compound on polyester fabric.

Protocol 1: Determination of Dye Uptake (Exhaustion)

-

Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and air dry.

-

Dye Bath Preparation: Prepare a series of dyebaths with a known concentration of this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and an acetic acid buffer to maintain a pH of 4.5-5.5. The liquor-to-goods ratio should be kept constant (e.g., 20:1).

-

Dyeing Procedure: Introduce the prepared polyester fabric into the dyebath at room temperature. Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/min). Maintain the dyeing at this temperature for a specified time (e.g., 60 minutes).

-

Measurement of Dye Uptake: After dyeing, cool the dyebath and remove the fabric. Measure the absorbance of the residual dyebath using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound. The dye concentration can be determined from a pre-calibrated curve.

-

Calculation of Exhaustion: The percentage of dye exhaustion (%E) is calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.

Protocol 2: Kinetic Study

-

Follow the procedure for dye uptake determination (Protocol 1).

-

Instead of a single time point, withdraw aliquots of the dyebath at various time intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) during the dyeing process.

-

Measure the absorbance of each aliquot to determine the dye concentration at each time point.

-

Plot the amount of dye adsorbed per unit mass of fiber (qt) versus time (t).

-

Analyze the data using kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants.

Protocol 3: Adsorption Isotherm Study

-

Prepare a series of dyebaths with varying initial concentrations of this compound.

-

Carry out the dyeing process as described in Protocol 1, ensuring that the dyeing is continued until equilibrium is reached (typically several hours).

-

Measure the equilibrium concentration of the dye in the dyebath (Ce) and calculate the amount of dye adsorbed per unit mass of fiber at equilibrium (qe).

-

Plot qe versus Ce and fit the data to various isotherm models (e.g., Langmuir, Freundlich, Nernst) to determine the most suitable model and its parameters. A study on the staining of cotton by this compound found that its adsorption on cotton followed a Freundlich isotherm.[8]

Visualizations

Caption: General mechanism of disperse dyeing on polyester fiber.

Caption: Experimental workflow for studying disperse dyeing.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skycron® this compound/FRL 200% Fabric Dye for Polyester - this compound, Disperse Red | Made-in-China.com [m.made-in-china.com]

- 7. China Biggest this compound Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Disperse Red 177

This technical guide provides a comprehensive overview of the available health and safety information for Disperse Red 177 (CAS No. 58051-98-2), a monoazo dye used in the textile industry. This document is intended for researchers, scientists, and professionals in drug development who may handle or study this compound. The information is compiled from available safety data sheets of related compounds, technical data sheets, and scientific assessments.

Chemical and Physical Properties

This compound is a red powder that is insoluble in water.[1] It belongs to the single azo class of dyes.[1][2]

| Property | Value | Reference |

| CAS Registry Number | 58051-98-2 | [2] |

| C.I. Name | This compound, C.I. 11122 | [2] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [2][3] |

| Molecular Weight | 438.46 g/mol | [2][3] |

| Appearance | Red powder | [1][4] |

| Solubility | Insoluble in water | [1][2][4] |

Toxicological Information

Limited toxicological data is available for this compound. An acute oral toxicity study was conducted on a substance identified as Disperse Red 17, which is a synonym for this compound.

| Test | Species | Route | Observation | Result | Reference |

| Acute Oral Toxicity (Limit Test) | Rat (5 male, 5 female) | Gastric gavage | Observed for 14 days after a single dose. Body weights recorded on days 1, 8, and 15. Macroscopic examination of main organs performed after autopsy. | LD50 > 2000 mg/kg bw. The substance has a low acute toxicity potential. | [5] |

General Health Hazards of Disperse Dyes:

While specific data for this compound is limited, disperse dyes as a class are known to have certain health effects:

-

Skin Sensitization: Some disperse dyes are known to be skin sensitizers, potentially causing allergic contact dermatitis.[2]

-

Respiratory Effects: Long-term exposure to high concentrations of dye dust may lead to changes in lung function.[2]

-

Carcinogenicity: There is limited evidence of a carcinogenic effect for some disperse dyes.[2]

-

Methemoglobinemia: Accidental ingestion of some related substances may lead to methemoglobinemia, a condition that affects oxygen transport in the blood.[2]

Experimental Protocols

Acute Oral Toxicity Study (Limit Test) based on European Commission, SCCS Opinion on Disperse Red 17:

The following protocol provides a summary of the methodology used in the acute oral toxicity study of Disperse Red 17.

Objective: To determine the acute oral toxicity of Disperse Red 17 in rats.

Test Substance: Disperse Red 17 (a formulation containing the dye).

Species: Rat (5 males and 5 females).

Methodology:

-

A single dose of 2000 mg/kg body weight was administered to each animal by gastric gavage.

-

The animals were observed for clinical signs of toxicity at 1, 2, and 4 hours after dosing and then daily for a total of 14 days.

-

Body weights of the animals were recorded on days 1, 8, and 15 of the study.

-

At the end of the 14-day observation period, all animals were euthanized.

-

A macroscopic examination of the main organs was performed during autopsy.

-

No histological examinations were performed.

Results: The study concluded that the LD50 was greater than 2000 mg/kg body weight, indicating a low acute toxicity potential.[5]

Hazard Identification and Handling

Emergency Overview: this compound is a red powder. While specific hazard data is limited, it should be handled with care to avoid dust generation and contact with skin and eyes. Based on data for similar dyes, it may cause skin sensitization.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area.[2]

-

Keep containers tightly sealed.[2]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. If irritation or a rash occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Ecological Information

Signaling Pathways and Experimental Workflows

Based on the conducted searches, no information is publicly available regarding the signaling pathways affected by this compound.

The following diagram illustrates the workflow of the acute oral toxicity study described in this guide.

Caption: Workflow for the Acute Oral Toxicity Study of this compound.

References

An In-depth Technical Guide to the Purity and Quality Specifications of Disperse Red 177

An Important Note for the Intended Audience: This document provides a technical overview of Disperse Red 177, a synthetic dye primarily used in the textile and plastics industries. The user request specified an audience including "drug development professionals" and mentioned "signaling pathways." It is crucial to clarify that this compound is an industrial colorant and not a pharmaceutical agent. Therefore, this guide focuses on its chemical, physical, and quality control parameters relevant to its manufacturing and application in dyeing processes, rather than biological or pharmacological data.

Introduction

This compound, also known by its Colour Index (C.I.) name this compound and C.I. Number 11122, is a monoazo dye belonging to the benzothiazole (B30560) heterocyclic class of disperse dyes.[1][2][3] It is recognized for its high dyeing strength, good leveling properties, bright red color, and excellent fastness, making it particularly suitable for dyeing and printing on polyester (B1180765) and its blended fabrics.[3][4][5] Its application extends to triacetate and vinegar fabrics as well.[1][4] The dye is typically applied using high-temperature, high-pressure exhaustion dyeing or hot melt methods.[3][5]

Chemical and Physical Properties

This compound is a red powder or grain that is insoluble in water but soluble in some organic solvents.[4][5][6] Key identification and property data are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | C.I. This compound | [2] |

| C.I. Number | 11122 | [1][2][7] |

| CAS Number | 58051-98-2 or 68133-69-7 | [1][2][7][8] |

| Molecular Formula | C₂₀H₁₈N₆O₄S | [1][2][7][8] |

| Molecular Weight | 438.46 g/mol | [1][2][8] |

| Appearance | Red powder or grain | [4][5][6] |

| Density | 1.39 g/cm³ | [7] |

| Boiling Point | 665.8 °C | [8] |

| Flash Point | 356.4 °C | [8] |

| Solubility | Insoluble in water | [4][5] |

Quality Specifications and Fastness Properties

The quality of this compound is primarily assessed through its purity, color strength, and various fastness properties, which indicate the dyed fabric's resistance to different environmental factors. Commercial grades often have a purity of around 99% and a color strength of 200%.[6][7]

| Specification | Typical Value/Grade | Reference |

| Purity | 99% | [7] |

| Strength | 200% | [6][7] |

| Light Fastness (Xenon) | 4-5 to 5-6 (on a scale of 1-8) | [6][7] |

| Washing Fastness | 4 to 4-5 (on a scale of 1-5) | [6][7] |

| Sublimation Fastness | 4-5 (on a scale of 1-5) | [6][7] |

| Rubbing Fastness (Dry) | 4-5 (on a scale of 1-5) | [6] |

| Rubbing Fastness (Wet) | 4-5 (on a scale of 1-5) | [6] |

| Perspiration Fastness | 4-5 (on a scale of 1-5) | [7] |

Experimental Protocols and Analytical Methods

Ensuring the quality of this compound involves a series of analytical tests. While specific proprietary methods may vary by manufacturer, standard analytical techniques are widely employed.

Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of dyes and identifying potential impurities. A common approach involves using a reversed-phase column with a gradient elution.

-

Objective: To separate and quantify the main dye component from impurities.

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD). More advanced setups may use a mass spectrometer (LC/MS) for definitive identification of components.[9][10]

-

Sample Preparation: A specific weight of the dye sample is dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a known concentration. The solution is then filtered through a 0.22 µm or 0.45 µm filter before injection.[10]

-

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[10]

-

Mobile Phase: A gradient elution using water (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile.

-

Detection: UV-Vis detector set at the maximum absorption wavelength (λmax) of the dye and potentially other wavelengths (e.g., 210 nm, 254 nm) to detect a wider range of impurities.[11]

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and, if using LC/MS, by their mass-to-charge ratio.[9] Studies have noted that Disperse Red 17 can exhibit a strong matrix effect in LC/MS/MS analysis, which must be accounted for in quantitative methods.[10]

Color Strength and Shade by UV-Visible Spectroscopy

This method compares the absorbance of a sample solution to that of a standard to determine its relative color strength.

-

Objective: To quantify the tinctorial strength of the dye.

-

Instrumentation: UV-Visible Spectrophotometer.

-

Procedure:

-

Accurately weigh a standard sample and the test sample of the dye.

-

Dissolve each in a suitable solvent (e.g., dimethylformamide) and dilute to a precise final concentration in a volumetric flask.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

-

The relative strength is calculated as: (Absorbance of Sample / Absorbance of Standard) * 100%.

-

Fastness Testing

Fastness properties are evaluated using standardized methods, often from organizations like the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).

-